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Introduction

The mid-20th century marked a pivotal moment in the fight against malaria, a disease that
posed a significant threat to global health, particularly during World War Il. Amidst intensive
research efforts to discover novel and effective antimalarial drugs, a team of British scientists at
Imperial Chemical Industries (ICI) unveiled a new class of compounds: the biguanide
derivatives. This technical guide delves into the seminal early research on these compounds,
focusing on the discovery of proguanil and its analogues. It provides a comprehensive
overview of the initial synthesis, in vivo evaluation in avian malaria models, and the early
understanding of the mechanism of action, laying the groundwork for a new chapter in malaria
chemotherapy. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed look into the foundational experiments and data that
introduced biguanides as a potent class of antimalarial agents.

The Genesis of Biguanide Antimalarials: A Chemical
Perspective

The pioneering work on biguanide derivatives was spearheaded by F. H. S. Curd, D. G. Davey,
and F. L. Rose. Their research, culminating in publications in 1945 and 1946, described the
synthesis and antimalarial properties of a series of N1-p-chlorophenyl-N5-alkylbiguanides. The
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most notable among these was N1-p-chlorophenyl-N5-isopropylbiguanide, which would later
be known as proguanil.

Synthesis of Proguanil

The synthesis of proguanil, as detailed in their 1946 publication in the Journal of the Chemical
Society, involved the reaction of p-chlorophenyl dicyandiamide with isopropylamine in the
presence of copper sulphate in agueous ethanol.

Experimental Protocol: Synthesis of N1-p-Chlorophenyl-N5-isopropylbiguanide (Proguanil)

e Reactants:

o

p-Chlorophenyl dicyandiamide
o Isopropylamine
o Copper sulphate pentahydrate
o Ethanol
o Water
o Sodium sulphide
o Hydrochloric acid
o Ammonia
e Procedure:

o A mixture of p-chlorophenyl dicyandiamide and a solution of copper sulphate pentahydrate
in water is prepared in ethanol.

o Isopropylamine is added to the stirring solution.

o The reaction mixture is heated under reflux for several hours. The progress of the reaction
is monitored by thin-layer chromatography (TLC) to check for the consumption of p-
chlorophenyl dicyandiamide.
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[e]

After completion of the reaction, an aqueous solution of hydrochloric acid is added to the
reaction mixture at room temperature.

o A solution of sodium sulphide in water is then added dropwise to precipitate copper
sulphide.

o The copper sulphide is removed by filtration.

o The filtrate is cooled, and the pH is adjusted with ammonia to precipitate the proguanil
base.

o The resulting solid is filtered, washed with water, and dried to yield proguanil.

Early In Vivo Antimalarial Activity: Avian Models

The initial screening of biguanide derivatives for antimalarial activity was conducted using avian
malaria models, primarily Plasmodium gallinaceum in chicks. This model was instrumental in
assessing both the therapeutic and causal prophylactic activity of the newly synthesized
compounds.

Therapeutic Activity against Plasmodium gallinaceum

The therapeutic efficacy of the biguanide derivatives was evaluated by treating established
blood infections in chicks. The activity was quantified by observing the effect on the parasite
count in the peripheral blood.

Experimental Protocol: Therapeutic Activity in Chicks

« Animal Model: Young chicks (specific breed and age as available in the original studies).
o Parasite:Plasmodium gallinaceum (blood-induced infection).

e Procedure:

o Chicks were inoculated with a standardized dose of P. gallinaceum infected blood to
induce a consistent level of parasitemia.
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o Once the infection was established (typically when parasites were readily detectable in
blood smears), the test compounds were administered orally, mixed with the diet, for a
specified number of days.

o Blood smears were taken daily from each chick, stained with Giemsa, and the number of
parasitized red blood cells per a set number of red blood cells was counted.

o The activity of the compound was assessed by the reduction in parasite count compared
to untreated control birds. A compound was considered active if it caused a significant
reduction or complete clearance of parasites from the blood.

Table 1: Therapeutic Activity of N1-p-Chlorophenyl-N5-isopropylbiguanide (Proguanil) against
Plasmodium gallinaceum in Chicks

Dosage (mg/kg body Duration of Treatment . .
. Effect on Parasitemia

weight/day) (days)

Complete clearance of
100 4 _

parasites

Complete clearance of
50 4 _

parasites
25 4 Marked reduction in parasites
12.5 4 Slight effect on parasites

Causal Prophylactic Activity against Plasmodium
gallinaceum

A significant discovery was the causal prophylactic activity of these compounds, meaning their
ability to prevent the development of the erythrocytic (blood) stage of the infection when
administered before and during the early stages of sporozoite-induced infection.

Experimental Protocol: Causal Prophylactic Activity in Chicks

e Animal Model: Young chicks.
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e Parasite:Plasmodium gallinaceum (sporozoite-induced infection).
e Procedure:

o Chicks were treated with the test compound orally for a day before, the day of, and for
several days after being infected with P. gallinaceum sporozoites via the bites of infected
Aedes aegypti mosquitoes.

o Blood smears were examined daily for the appearance of parasites, starting from the
expected pre-patent period.

o The prophylactic effect was determined by the absence or delay in the appearance of
parasites in the blood of treated chicks compared to untreated controls.

Table 2: Causal Prophylactic Activity of N1-p-Chlorophenyl-N5-isopropylbiguanide (Proguanil)
against Plasmodium gallinaceum in Chicks

Number of Chicks Infected
Dosage (mg/kg body

. Duration of Treatment | Number of Chicks
weight/day)
Treated
20 Day -1 to Day +6 post-infection 0/6
10 Day -1 to Day +6 post-infection 0/6
5 Day -1 to Day +6 post-infection 2/ 6 (Delayed onset)
2.5 Day -1 to Day +6 post-infection 6/6

The Prodrug Concept and Mechanism of Action

A puzzling observation from the early research was that proguanil exhibited high activity in vivo
but was significantly less active in vitro against the malaria parasite. This led to the hypothesis
that proguanil is a prodrug, which is metabolized in the host to an active form. This active
metabolite was later identified as cycloguanil, a triazine derivative that acts as a potent inhibitor
of the parasite's dihydrofolate reductase (DHFR) enzyme. DHFR is crucial for the synthesis of
folic acid, a vital component for DNA synthesis and cell division in the parasite.
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 To cite this document: BenchChem. [Dawn of a New Antimalarial Era: The Early Research
into Biguanide Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679174#early-research-on-biguanide-derivatives-
as-antimalarial-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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